molecular formula C17H15FN2O2 B2917553 2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide CAS No. 1260950-46-6

2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide

Cat. No.: B2917553
CAS No.: 1260950-46-6
M. Wt: 298.317
InChI Key: AQSXTDNPOLMNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a fluorophenyl group, and a methoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitrile Formation: The starting material, 2-fluorobenzonitrile, undergoes a nucleophilic substitution reaction with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate to form 2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanenitrile.

    Amidation: The nitrile intermediate is then subjected to an amidation reaction with ammonia or an amine under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and fluorophenyl group are key functional groups that contribute to its activity by forming hydrogen bonds or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2-chlorophenyl)-3-(3-methoxyphenyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-cyano-N-(2-bromophenyl)-3-(3-methoxyphenyl)propanamide: Similar structure but with a bromine atom instead of a fluorine atom.

    2-cyano-N-(2-iodophenyl)-3-(3-methoxyphenyl)propanamide: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs. These properties can enhance its biological activity and make it a valuable compound for research and development.

Properties

IUPAC Name

2-cyano-N-(2-fluorophenyl)-3-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-22-14-6-4-5-12(10-14)9-13(11-19)17(21)20-16-8-3-2-7-15(16)18/h2-8,10,13H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSXTDNPOLMNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.